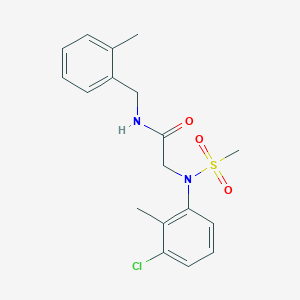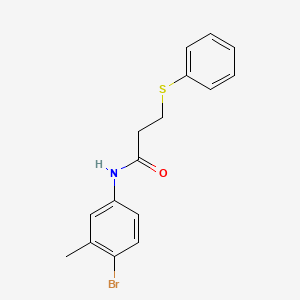![molecular formula C21H16N4O4S B3678417 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3678417.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide
Overview
Description
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide, also known as BN82002, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide has been shown to exhibit anti-viral activity against a range of viruses, including HIV, hepatitis C virus, and influenza virus.
Mechanism of Action
The mechanism of action of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases and protein kinase C. These enzymes are involved in various cellular processes, including gene expression, cell proliferation, and apoptosis. By inhibiting these enzymes, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide may modulate cellular processes and exhibit its biological activities.
Biochemical and Physiological Effects:
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis in cancer cells and inhibits tumor growth. Additionally, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide has been shown to exhibit anti-viral activity by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
One advantage of using N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide in lab experiments is its high purity and high yield. This allows for accurate and reproducible results. Additionally, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide exhibits a range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide is its potential toxicity. Further studies are needed to determine the safety and toxicity of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide in vivo.
Future Directions
For the study of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide include investigating its mechanism of action, safety, and potential as a lead compound for drug development.
properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c26-19(14-6-2-1-3-7-14)22-16-9-5-10-17(13-16)23-21(30)24-20(27)15-8-4-11-18(12-15)25(28)29/h1-13H,(H,22,26)(H2,23,24,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECWXYLFHMBUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B3678339.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678344.png)
![N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3678349.png)


![N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678361.png)
![5-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3678364.png)
![2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3678387.png)



![5-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3678415.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B3678424.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3678427.png)